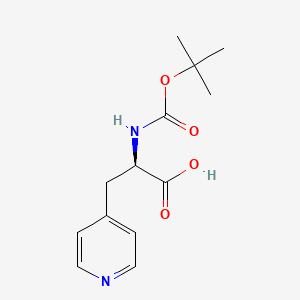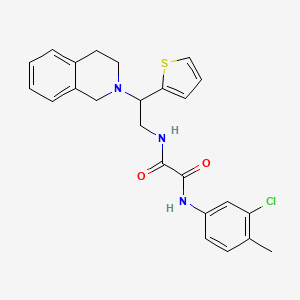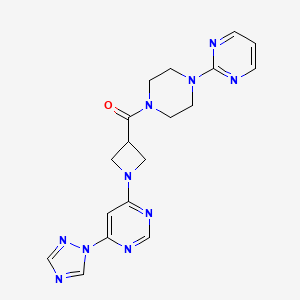![molecular formula C17H18N6O4 B2488453 N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-45-0](/img/structure/B2488453.png)
N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related pyrazolo[3,4-d]pyrimidin-5-yl acetamide derivatives involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These compounds are synthesized with the aim of finding new anticancer agents, where different aryloxy groups are attached to the C2 of the pyrimidine ring. This methodical approach allows for the generation of compounds with potential biological activity, as demonstrated by some compounds showing appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Molecular Structure Analysis The molecular structure of pyrazolo[3,4-d]pyrimidin-5-yl acetamide derivatives and their coordination complexes have been extensively studied. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate how hydrogen bonding affects the self-assembly process and exhibits significant antioxidant activity, showcasing the intricate relationship between molecular structure and biological function (Chkirate et al., 2019).
Chemical Reactions and Properties The chemical reactivity of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates anti-inflammatory activity, highlighting the potential of these compounds for therapeutic applications. This includes synthesizing derivatives by reacting pyrazole with substitutions at positions 1 and 3 with various substituted acetamides, further illustrating the versatility of these compounds in chemical synthesis and biological applications (Sunder & Maleraju, 2013).
Physical Properties Analysis Analysis of the physical properties of such compounds is crucial for understanding their behavior in biological systems. Although specific studies directly analyzing the physical properties of N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide were not found, general practices involve characterizing compounds through techniques such as NMR, IR spectroscopy, and mass spectrometry to determine their purity, stability, and structural conformation.
Chemical Properties Analysis The chemical properties of pyrazolo[3,4-d]pyrimidin-5-yl acetamides, such as reactivity, stability, and functional group transformations, are pivotal for their potential biological applications. Studies like the speculative analysis on the electronic structure and molecular docking of related compounds indicate their chemical reactivity and interaction with biological targets, providing insights into their mechanism of action and potential as therapeutic agents (Shukla & Yadava, 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds closely related to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide have been investigated for their anticancer properties. A study by Al-Sanea et al. (2020) synthesized derivatives of this compound and tested their effectiveness against 60 cancer cell lines. One compound demonstrated significant cancer cell growth inhibition in several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) explored the construction of coordination complexes using pyrazole-acetamide derivatives, including compounds similar to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. These complexes were characterized and showed significant antioxidant activity, suggesting their potential use in therapeutic applications (Chkirate et al., 2019).
Imaging and Diagnostics
F. Dollé et al. (2008) reported on the synthesis of radioligands closely related to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, specifically designed for in vivo imaging using positron emission tomography (PET). Such compounds can be valuable in medical diagnostics, especially in identifying and studying various disease states (Dollé et al., 2008).
Heterocyclic Compounds in Pharmacology
Research by M. Faheem (2018) involved the study of heterocyclic compounds, including derivatives of N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, for their pharmacological potential. These compounds showed promise in toxicity assessment, tumor inhibition, and anti-inflammatory actions, indicating their diverse therapeutic applications (Faheem, 2018).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-11(25)20-12-2-4-13(5-3-12)21-15(26)9-22-10-18-16-14(17(22)27)8-19-23(16)6-7-24/h2-5,8,10,24H,6-7,9H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNFYDFYCTZNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)